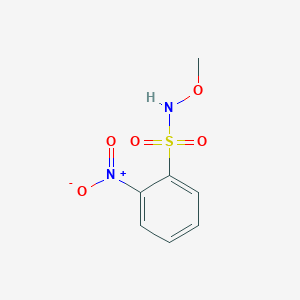

N-methoxy-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

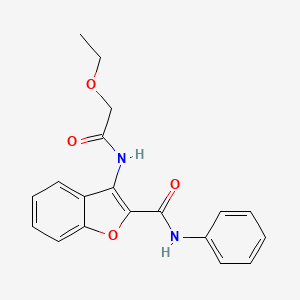

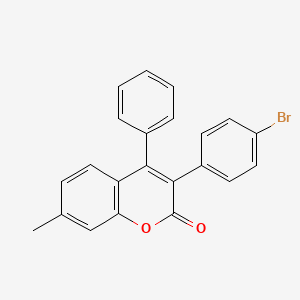

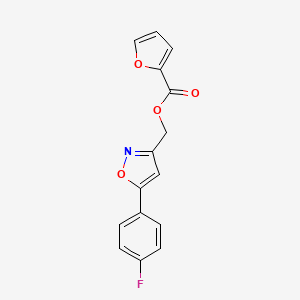

N-methoxy-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S . It has a molecular weight of 232.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Antibacterial Property

Sulfonamides, including N-methoxy-2-nitrobenzenesulfonamide, have been widely used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They are particularly effective against gastrointestinal and respiratory tract infections .

Anti-Carbonic Anhydrase Activity

This compound exhibits anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This property allows it to play a role in treating a diverse range of disease states .

Anti-Dihydropteroate Synthetase Activity

This compound also exhibits anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is an enzyme that plays a crucial role in the folate synthesis pathway, which is important for the growth and multiplication of bacteria .

Treatment of Diuresis

This compound can be used in the treatment of diuresis . Diuresis is a condition characterized by the increased production of urine .

Treatment of Hypoglycemia

This compound can also be used in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood .

Treatment of Thyroiditis

This compound can be used in the treatment of thyroiditis , an inflammation of the thyroid gland .

Treatment of Inflammation

Due to its pharmacological activities, this compound can be used in the treatment of various inflammatory conditions .

Treatment of Glaucoma

This compound can be used in the treatment of glaucoma , a condition that damages the eye’s optic nerve and can result in vision loss and blindness .

Safety and Hazards

Propriétés

IUPAC Name |

N-methoxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXQZFJHLGOLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2671342.png)

![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)

![Methyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2671348.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2671356.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2671359.png)